3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide
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Overview
Description
3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Gastroprokinetic Activity
3-chloro-N-(5-chloro-2-pyridinyl)-4-ethoxybenzamide and its derivatives have been explored for their gastroprokinetic activity. Compounds derived from it showed potent gastric emptying activity, indicating potential applications in treating gastrointestinal disorders (Morie et al., 1995).
Serotonin-3 Receptor Antagonism
This compound and its variants were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. Some derivatives showed potent 5-HT3 receptor antagonistic activity without 5-HT4 receptor binding affinity, making them potential candidates for treating conditions related to serotonin imbalance (Harada et al., 1995).
Anticancer Potential
Some derivatives of this compound have been investigated for their cytotoxicity against various cancer cell lines, including human monocytic leukemia cells. This suggests its potential role in cancer treatment (Hour et al., 2007).
Molecular Structure Studies
The molecular structure and reactivity of similar compounds have been extensively studied, providing insights into their physical and chemical properties. Such studies are crucial in understanding the interaction of these compounds with biological systems (Murthy et al., 2017).
Drug Metabolism and Transformation
Studies have been conducted to understand the transformation and metabolism of drugs related to this compound in biological systems, such as in rabbits. This research is vital for drug development and safety (Arita et al., 1970).
Synthesis and Characterization
Various methods have been developed for the synthesis and characterization of this compound and its derivatives. These methods are fundamental for pharmaceutical development and for understanding the properties of the compound (Zhao, 2002).
Properties
Molecular Formula |
C14H12Cl2N2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-2-20-12-5-3-9(7-11(12)16)14(19)18-13-6-4-10(15)8-17-13/h3-8H,2H2,1H3,(H,17,18,19) |
InChI Key |
RBIAGCKCFJYTQH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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